REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([NH2:11])[CH2:8][CH2:9][CH3:10]>>[CH2:7]([NH:11][C:1](=[O:6])[CH2:2][CH2:3][CH2:4][OH:5])[CH2:8][CH2:9][CH3:10]
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Name
|
|
Quantity
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30 mL
|
Type
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reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
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reactant
|
Smiles
|
C(CCC)N
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Control Type
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UNSPECIFIED
|
Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
the excess n-butylamine was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product crystallized
|
Type
|
CUSTOM
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Details
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to give about 62 g of a colorless,
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Name
|
|
Type
|
|
Smiles
|
C(CCC)NC(CCCO)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |